molecular formula C17H18FN3O2S B2798165 2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705888-70-5

2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2798165
CAS No.: 1705888-70-5
M. Wt: 347.41
InChI Key: GREUOJNSYCGQBA-UHFFFAOYSA-N
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Description

This compound is a pyridazin-3(2H)-one derivative featuring a 1,4-thiazepane ring substituted with a 2-fluorophenyl group and a 2-oxoethyl side chain. Pyridazinone derivatives are recognized for their diverse pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties . The compound’s structural complexity, including the seven-membered thiazepane ring, introduces conformational flexibility that may influence its pharmacokinetic profile .

Properties

IUPAC Name

2-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-14-5-2-1-4-13(14)15-7-9-20(10-11-24-15)17(23)12-21-16(22)6-3-8-19-21/h1-6,8,15H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREUOJNSYCGQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiol.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyridazinone Core: The pyridazinone core is typically formed through a condensation reaction involving a hydrazine derivative and a diketone.

    Coupling Reactions: The final step involves coupling the thiazepane ring with the pyridazinone core through a suitable linker, such as an oxoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazepane ring or the pyridazinone core.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazepane or pyridazinone derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s unique structure. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyridazinone derivatives, focusing on substituents, pharmacological activities, and synthetic methodologies.

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Method (Yield) Reference
Target compound : 2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one 2-Fluorophenyl, 1,4-thiazepane, 2-oxoethyl Not explicitly reported Multi-step alkylation (Yield not specified)
Compound 3a : 5-chloro-6-phenyl-2-(prop-2-yn-1-yl)pyridazin-3(2H)-one Pyridazin-3(2H)-one 5-Chloro, 6-phenyl, propargyl Anticancer (IC₅₀: 12 µM) Alkylation (72% yield)
Compound 4g : 6-(3-((E)-2,3-dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one Pyridazin-3(2H)-one 4-Chlorophenyl, benzothiazepine Antiviral (EC₅₀: 5.8 µM) Condensation (65% yield)
Compound in Crystals (2023) : 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one 4-Fluorophenyl, 4-methylbenzyl, methyl Antiviral (EC₅₀: 3.2 µM) Crystallography-guided synthesis (58% yield)

Key Findings:

Structural Flexibility vs. Activity :

  • The target compound’s 1,4-thiazepane ring introduces greater conformational flexibility compared to the rigid benzothiazepine in Compound 4g . This flexibility may enhance binding to dynamic enzyme pockets but could reduce selectivity.
  • The 2-fluorophenyl group in the target compound differs from the 4-fluorophenyl substituent in the Crystals (2023) compound. Positional isomerism of fluorine significantly impacts electronic properties and receptor interactions .

Substituent Effects: Chlorine (Compound 3a) and fluorine (target compound) substituents both enhance lipophilicity, but fluorine’s smaller size and electronegativity improve metabolic stability .

Synthetic Challenges :

  • The synthesis of the target compound likely involves multi-step alkylation (similar to Compound 3a), but the incorporation of the thiazepane ring requires precise control to avoid ring-opening side reactions .
  • In contrast, Compound 4g’s benzothiazepine core is synthesized via condensation, which limits scalability due to lower yields .

Pharmacological Gaps :

  • While the Crystals (2023) compound demonstrated potent antiviral activity (EC₅₀: 3.2 µM), the target compound’s efficacy remains uncharacterized. Computational studies suggest its thiazepane ring may hinder optimal binding to viral proteases compared to planar benzothiazepines .

Research Implications

  • Structural Optimization : Replacing the 2-fluorophenyl group with a 4-fluorophenyl substituent (as in the Crystals (2023) compound) could improve antiviral potency.
  • Conformational Analysis : Molecular dynamics simulations (using software like ORTEP-3 or SHELXT ) are needed to evaluate the thiazepane ring’s puckering and its impact on bioactivity .
  • Synthetic Refinement : Adopting crystallography-guided synthesis (as in ) could enhance the target compound’s purity and yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically employed, involving (i) cyclization of the 1,4-thiazepane ring via nucleophilic substitution or ring-closing metathesis, (ii) introduction of the 2-fluorophenyl group via Suzuki coupling or Friedel-Crafts alkylation, and (iii) coupling with the pyridazinone core using amide bond formation or alkylation. Optimal conditions include:

  • Temperature : 60–80°C for cyclization steps to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) for coupling reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
    Yield improvements (70–85%) are achieved via pH control (neutral to slightly basic) and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Spectroscopy :

  • ¹H/¹³C/¹⁹F NMR : Assigns proton/carbon environments and confirms fluorine incorporation.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (±1 ppm accuracy).
    • Chromatography :
  • HPLC/UPLC : Quantifies purity (>95% via reverse-phase C18 columns).
    • Crystallography : Single-crystal X-ray diffraction resolves conformational details (e.g., dihedral angles between thiazepane and pyridazinone moieties) .

Advanced Research Questions

Q. How do structural features (e.g., 2-fluorophenyl, thiazepane) influence conformational dynamics and target binding?

  • Thiazepane Ring : The seven-membered ring introduces torsional flexibility, enabling adaptation to diverse binding pockets. X-ray data show a chair-like conformation with a 15° deviation from planarity, enhancing hydrophobic interactions .
  • 2-Fluorophenyl Group : Fluorine’s electronegativity increases dipole moments, improving affinity for polar enzyme pockets (e.g., kinases). Comparative studies with chloro/methyl analogs show a 2.5-fold higher binding energy in fluorinated derivatives .

Q. What strategies resolve contradictions in reported IC₅₀ values across enzyme inhibition assays?

  • Assay Standardization :

  • Fix ATP concentrations at 1 mM to minimize variability in kinase assays.
  • Use consistent pH buffers (e.g., Tris-HCl pH 7.4) to stabilize ionization states.
    • Orthogonal Validation :
  • Cross-validate via fluorescence polarization (binding affinity) and radiometric assays (catalytic activity).
  • Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers caused by assay-specific interference (e.g., compound fluorescence) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

  • Modifications :

  • Thiazepane Ring : Replace sulfur with oxygen (oxazepane) to alter metabolic stability.
  • Pyridazinone Core : Introduce electron-withdrawing groups (e.g., nitro) to enhance solubility.
    • In Silico Tools :
  • Molecular docking (AutoDock Vina) predicts binding modes to cytochrome P450 isoforms (CYP3A4, CYP2D6).
  • QSAR models correlate logP values (2.8–3.5) with hepatic clearance rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?

  • Experimental Design :

  • 3D Spheroids : Use Matrigel-embedded models to mimic tumor microenvironments.
  • Proliferation Assays : Compare ATP-based (CellTiter-Glo) vs. resazurin-based (Alamar Blue) readouts.
    • Key Findings :
  • Hypoxic cores in 3D models reduce compound penetration, increasing IC₅₀ by 10–20x vs. 2D.
  • Data normalization to spheroid volume (via confocal imaging) improves reproducibility .

Methodological Recommendations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s neuroprotective potential?

  • In Vitro :

  • Primary cortical neurons exposed to glutamate excitotoxicity (measure viability via MTT assay).
  • SH-SY5Y cells under oxidative stress (H₂O₂-induced apoptosis).
    • In Vivo :
  • Middle cerebral artery occlusion (MCAO) in rodents: Dose-dependent reduction in infarct volume (TTC staining) at 10–20 mg/kg .

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